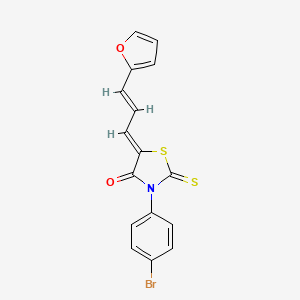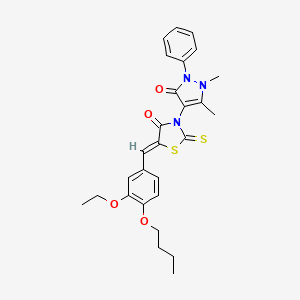![molecular formula C26H21FN4O4S B12129493 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12129493.png)
3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-oxo-10-méthyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-2-imine-1-[(4-méthoxyphényl)méthyl]-3-[(4-fluorophényl)sulfonyl] est un composé organique complexe ayant des applications potentielles dans divers domaines de la recherche scientifique. Ce composé présente une structure unique qui comprend des groupes fluorophényle, sulfonyle, imino, méthoxyphényle et pyridino, ce qui en fait un sujet d'intérêt pour les chimistes et les chercheurs.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 5-oxo-10-méthyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-2-imine-1-[(4-méthoxyphényl)méthyl]-3-[(4-fluorophényl)sulfonyl] implique plusieurs étapes, y compris la formation d'intermédiaires clés et l'utilisation de réactifs et de catalyseurs spécifiques. Le processus commence généralement par la préparation des précurseurs fluorophényle et méthoxyphényle, suivie de leur couplage dans des conditions contrôlées. Les conditions de réaction impliquent souvent l'utilisation de solvants, le contrôle de la température et des techniques de purification pour garantir l'obtention du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer la mise à l'échelle des méthodes de synthèse en laboratoire, l'optimisation des conditions de réaction pour des rendements plus élevés et la mise en œuvre de processus à flux continu. L'utilisation de technologies de pointe telles que les réacteurs automatisés et la surveillance en ligne peut améliorer l'efficacité et la cohérence du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
5-oxo-10-méthyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-2-imine-1-[(4-méthoxyphényl)méthyl]-3-[(4-fluorophényl)sulfonyl] subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent cibler le groupe imino, le transformant en amine.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions communs
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs (par exemple, les catalyseurs au palladium pour les réactions de couplage). Les conditions de réaction telles que la température, le choix du solvant et la durée de la réaction sont essentielles pour réaliser les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines.
Applications de recherche scientifique
5-oxo-10-méthyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-2-imine-1-[(4-méthoxyphényl)méthyl]-3-[(4-fluorophényl)sulfonyl] a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux de pointe et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 5-oxo-10-méthyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-2-imine-1-[(4-méthoxyphényl)méthyl]-3-[(4-fluorophényl)sulfonyl] implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et entraînant divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-oxo-10-méthyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-2-imine-1-[(4-méthoxyphényl)méthyl]-3-[(4-chlorophényl)sulfonyl]
- 5-oxo-10-méthyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-2-imine-1-[(4-méthoxyphényl)méthyl]-3-[(4-bromophényl)sulfonyl]
Unicité
L'unicité de 5-oxo-10-méthyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-2-imine-1-[(4-méthoxyphényl)méthyl]-3-[(4-fluorophényl)sulfonyl] réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. La présence du groupe fluorophényle, en particulier, peut améliorer sa stabilité et sa réactivité par rapport à des composés similaires avec des substituants différents.
Propriétés
Formule moléculaire |
C26H21FN4O4S |
|---|---|
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)sulfonyl-6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C26H21FN4O4S/c1-16-4-3-13-30-24(16)29-25-21(26(30)32)14-22(36(33,34)20-11-7-18(27)8-12-20)23(28)31(25)15-17-5-9-19(35-2)10-6-17/h3-14,28H,15H2,1-2H3 |
Clé InChI |
PGSWZCHWHKMNCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=C(C=C4)OC)S(=O)(=O)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B12129413.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12129415.png)
![(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129419.png)

![(5Z)-2-(3-methylphenyl)-5-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129427.png)

![2-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12129456.png)
![N-(1,3-benzodioxol-5-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12129461.png)


![(5Z)-3-(3-chloro-4-fluorophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129476.png)
![2-methoxy-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12129486.png)

![4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129506.png)
